(3S)-3-Amino-3-(oxolan-3-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral compound with a unique structure that includes an amino group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxolane and amino acids.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often using a suitable catalyst and reaction conditions to ensure the correct stereochemistry.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the oxolane derivative.
Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the amino group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(3S)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(oxolan-3-yl)propanamide: The enantiomer of the compound with similar properties but different stereochemistry.
3-Amino-3-(tetrahydrofuran-3-yl)propanamide: A compound with a similar structure but a different ring system.
3-Amino-3-(oxolan-2-yl)propanamide: A structural isomer with the amino group at a different position.
Uniqueness
(3S)-3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1 |
InChI Key |
APFKUILWHYNEMI-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1[C@H](CC(=O)N)N |
Canonical SMILES |
C1COCC1C(CC(=O)N)N |
Origin of Product |
United States |
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